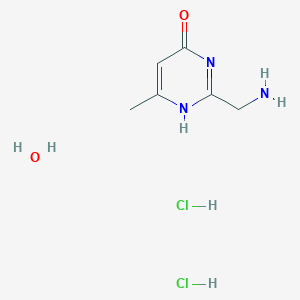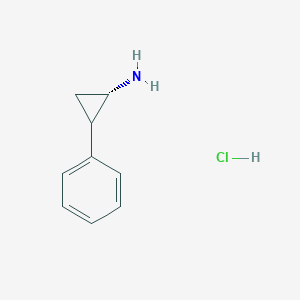
(+)-Tranylcypromine Hydrochloride
描述
(+)-Tranylcypromine Hydrochloride is a chemical compound known for its application in the treatment of certain psychiatric disorders. It is a monoamine oxidase inhibitor (MAOI) that is used primarily as an antidepressant. The compound is a racemic mixture, meaning it contains equal parts of two enantiomers, which are mirror images of each other. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical use.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Tranylcypromine Hydrochloride typically involves the cyclization of phenylalanine derivatives. One common method includes the following steps:
Starting Material: Phenylalanine is used as the starting material.
Cyclization: The phenylalanine derivative undergoes cyclization to form a cyclopropane ring.
Hydrochloride Formation: The resulting compound is then converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of phenylalanine derivatives are cyclized under controlled conditions.
Purification: The crude product is purified using crystallization or chromatography techniques.
Hydrochloride Conversion: The purified compound is then reacted with hydrochloric acid to form the hydrochloride salt, which is then dried and packaged.
化学反应分析
Types of Reactions
(+)-Tranylcypromine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products
科学研究应用
(+)-Tranylcypromine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is used to investigate the role of monoamine oxidase in biological systems.
Medicine: It is primarily used as an antidepressant in the treatment of major depressive disorder and other psychiatric conditions.
Industry: The compound is used in the pharmaceutical industry for the production of antidepressant medications.
作用机制
(+)-Tranylcypromine Hydrochloride exerts its effects by inhibiting the activity of monoamine oxidase enzymes (MAO-A and MAO-B). These enzymes are responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting these enzymes, the compound increases the levels of these neurotransmitters in the brain, thereby alleviating symptoms of depression. The molecular targets include the active sites of MAO-A and MAO-B enzymes, and the pathways involved are related to neurotransmitter metabolism and signaling.
相似化合物的比较
Similar Compounds
Phenelzine: Another MAOI used as an antidepressant.
Isocarboxazid: A non-selective MAOI with similar applications.
Selegiline: A selective MAO-B inhibitor used in the treatment of Parkinson’s disease and depression.
Uniqueness
(+)-Tranylcypromine Hydrochloride is unique due to its specific structure, which allows it to effectively inhibit both MAO-A and MAO-B enzymes. This dual inhibition results in a broader spectrum of action compared to selective MAO inhibitors like Selegiline. Additionally, its racemic mixture provides a balanced pharmacological profile, making it a versatile compound in both research and clinical settings.
属性
IUPAC Name |
(1S)-2-phenylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8?,9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEFMSTTZXJOTM-MTFPJWTKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C1C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1986-47-6, 4548-34-9 | |
| Record name | Tranylcypromine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


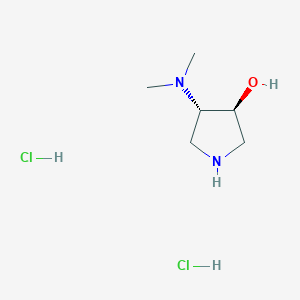
![[1-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride hydrate](/img/structure/B7970718.png)
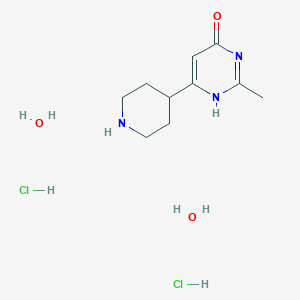
![[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]amine hydrochloride hydrate](/img/structure/B7970730.png)
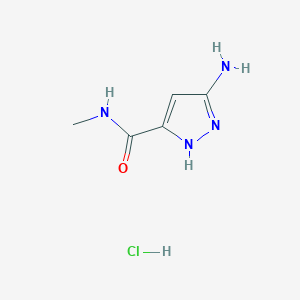
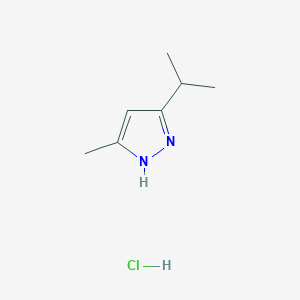
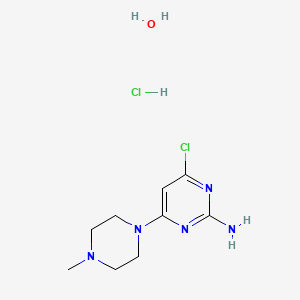



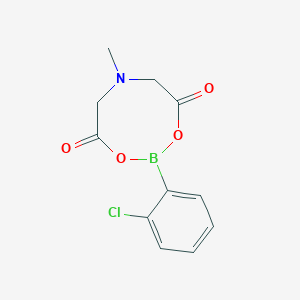
![(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amine dihydrochloride hydrate](/img/structure/B7970789.png)
![1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine trihydrochloride hydrate](/img/structure/B7970794.png)
